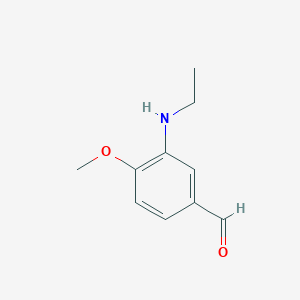

3-Ethylamino-4-methoxy-benzaldehyde

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(ethylamino)-4-methoxybenzaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-3-11-9-6-8(7-12)4-5-10(9)13-2/h4-7,11H,3H2,1-2H3 |

InChI Key |

MHXFOTURTNGLIC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Ethylamino-4-methoxy-benzaldehyde, highlighting differences in substituents, applications, and physicochemical properties based on available evidence:

Functional Group Impact on Reactivity and Bioactivity

- Ethylamino vs. Alkoxy Groups: The ethylamino group in this compound introduces nucleophilic character, enabling condensation reactions (e.g., with ketones) to form heterocyclic compounds. In contrast, alkoxy-substituted analogs (e.g., 4-Ethoxy-3-methoxybenzaldehyde) are more electron-rich, favoring electrophilic aromatic substitution .

- Halogen vs. Amino Substituents: Bromomethyl or chloro substituents (e.g., in 4-(Bromomethyl)benzaldehyde) enhance electrophilicity but increase toxicity risks, necessitating rigorous safety measures . The ethylamino group may reduce volatility compared to halogenated analogs.

Preparation Methods

Nitration of 4-Methoxybenzaldehyde

Directed by the methoxy group, nitration of 1 with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C selectively yields 3-nitro-4-methoxybenzaldehyde (4 ) (72% yield). To prevent aldehyde oxidation, 1 is first protected as its dimethyl acetal (5 ) using trimethyl orthoformate (3.0 equiv) and p-toluenesulfonic acid (0.1 equiv) in methanol.

Procedure for Acetal Protection :

Reduction and Alkylation

Catalytic hydrogenation of 4 (1.0 equiv) over 10% Pd/C (5 mol%) in ethanol at 50 psi H₂ produces 3-amino-4-methoxybenzaldehyde (6 ) (68% yield). Subsequent alkylation with ethyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 8 hours affords 3 (54% yield).

Limitations :

-

Multi-step synthesis lowers overall yield (net 37%).

-

Alkylation may require phase-transfer catalysts for improved efficiency.

Condensation-Reduction Approach

Imine Formation and Reduction

Condensation of 1 (1.0 equiv) with ethylamine (2 ) (1.2 equiv) in choline chloride-malonic acid (ChCl-MA) deep eutectic solvent (DES) at 80°C forms the Schiff base (7 ), which is reduced in situ with NaBH₄ (2.0 equiv) to yield 3 (78% yield). DES enhances reaction rates by stabilizing the imine intermediate through hydrogen bonding.

Optimized Protocol :

-

Heat 1 and 2 in ChCl-MA (3:1 molar ratio) at 80°C for 2 hours.

-

Cool to 0°C, add NaBH₄ portionwise, stir for 1 hour.

Environmental Benefits :

Comparative Analysis of Synthetic Methods

Q & A

Q. Basic Research Focus

- NMR Analysis : Use DMSO-d6 as a solvent for ¹H and ¹³C NMR to resolve aromatic proton signals (δ 7.0–8.0 ppm) and methoxy/ethylamino groups (δ 3.0–4.0 ppm). Referencing to residual solvent peaks (e.g., DMSO at 2.50 ppm for ¹H) ensures accuracy .

- IR Spectroscopy : Focus on key functional groups: aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and O-CH₃/C-N stretches (~1250–1100 cm⁻¹). ATR-FTIR with diamond crystal enhances signal clarity .

What computational strategies (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron density distribution, frontier molecular orbitals, and nucleophilic/electrophilic sites. For thermochemical accuracy, include exact-exchange terms and gradient corrections to predict reaction enthalpies (e.g., ΔrH°) and activation barriers . Software like Gaussian or ORCA is recommended for simulating spectroscopic properties (e.g., NMR chemical shifts) to validate experimental data .

How can contradictions in crystallographic data for derivatives of this compound be resolved?

Advanced Research Focus

Discrepancies in unit cell parameters or bond lengths may arise from twinning or poor data resolution. Use SHELX programs (e.g., SHELXL for refinement) to apply restraints for disordered groups and validate structures via R-factor convergence (<0.05). High-resolution data (≤1.0 Å) and low-temperature (e.g., 100 K) measurements improve accuracy. Cross-validate with spectroscopic data to confirm substituent orientations .

What methodologies assess the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate measurements .

- Antimicrobial Screening : Follow CLSI guidelines for broth microdilution assays. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with minimum inhibitory concentration (MIC) thresholds ≤100 µg/mL .

How do solvent effects influence the stability and reactivity of this compound in synthetic pathways?

Advanced Research Focus

Polar aprotic solvents (e.g., DMF) stabilize the aldehyde group but may promote side reactions (e.g., aldol condensation). In contrast, ethanol or methanol reduces oxidation risks. Solvent polarity indices (e.g., ET(30)) and Kamlet-Taft parameters (hydrogen-bond acidity/basicity) should guide solvent selection. Monitor reaction progress via TLC (silica gel, dichloromethane mobile phase) to optimize conditions .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Focus

Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials to prevent photodegradation. Conduct periodic NMR checks for oxidation (e.g., benzoic acid formation) or hydrolysis. Use desiccants (silica gel) to mitigate moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.